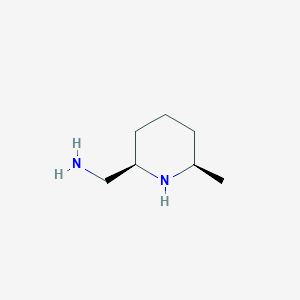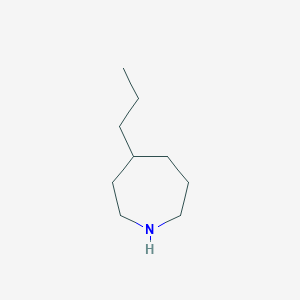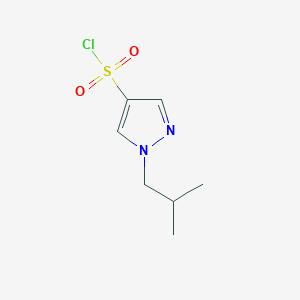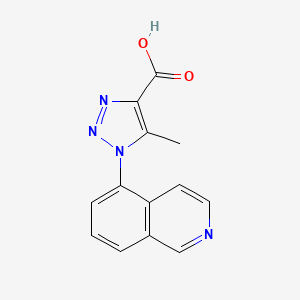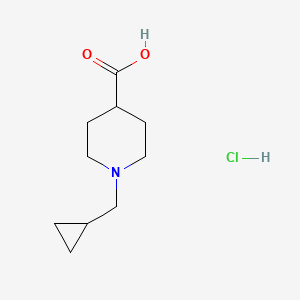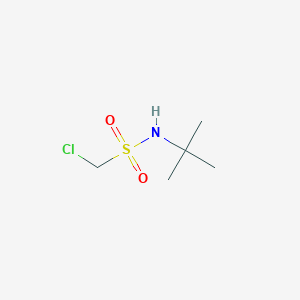
N-tert-butyl-1-chloromethanesulfonamide
Übersicht
Beschreibung
“N-tert-butyl-1-chloromethanesulfonamide” is a chemical compound with the formula C5H12ClNO2S. Its CAS number is 115719-94-3 . It is used in various chemical reactions and has a molecular weight of 185.67 .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes N-tert-butyl-1-chloromethanesulfonamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is efficient under solvent-free conditions at room temperature .Molecular Structure Analysis
The InChI code for N-tert-butyl-1-chloromethanesulfonamide is 1S/C5H12ClNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
N-tert-butyl-1-chloromethanesulfonamide can participate in various chemical reactions. For instance, it can be used in the Ritter reaction, a process that involves the reaction of nitriles with di-tert-butyl dicarbonate .Wissenschaftliche Forschungsanwendungen
Synthesis of N-tert-butyl Amides
“N-tert-butyl-1-chloromethanesulfonamide” can be used in the synthesis of N-tert-butyl amides . This process involves the reaction of tert-butyl amines with benzoic acid or its derivatives .
Catalyst in Ritter Reaction
This compound can also act as a catalyst in the Ritter reaction . The Ritter reaction is a well-known method for the synthesis of amides from nitriles and alcohols .
Pharmaceutical Applications
The N-tert-butyl amide group, which can be synthesized using “N-tert-butyl-1-chloromethanesulfonamide”, is found in many drugs . For example, it is present in finasteride, a drug used to treat benign prostatic hyperplasia .
Material Science
“N-tert-butyl-1-chloromethanesulfonamide” can be used in material science . It can be used in the synthesis of new materials with unique properties .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for N-tert-butyl-1-chloromethanesulfonamide are not mentioned in the search results, there is a general interest in dual-initiator alkoxyamines for controlled radical/ionic polymerization reactions . This could potentially open up new avenues for the use of N-tert-butyl-1-chloromethanesulfonamide in the synthesis of new materials.
Wirkmechanismus
Target of Action
N-tert-butyl-1-chloromethanesulfonamide is a chemical compound used in various chemical reactions, which involves the reaction of nitriles with di-tert-butyl dicarbonate .
Mode of Action
The compound acts as a reagent in the Ritter reaction. In this reaction, it interacts with its targets (nitriles and di-tert-butyl dicarbonate) under solvent-free conditions at room temperature . The reaction involves the simultaneous C–N single bond scission of isonitrile and the migration of the tert-alkyl group to the adjacent unsaturated nitrogen center of the nitrile precursor .
Biochemical Pathways
, which is a key process in organic synthesis. This reaction can lead to the formation of N-tert-butyl amides , which are found in many drugs.
Result of Action
The result of N-tert-butyl-1-chloromethanesulfonamide’s action is the formation of N-tert-butyl amides via the Ritter reaction . These amides are found in many drugs, indicating the compound’s potential utility in pharmaceutical synthesis.
Action Environment
The action of N-tert-butyl-1-chloromethanesulfonamide is influenced by various environmental factors. For instance, the Ritter reaction it participates in is efficient under solvent-free conditions at room temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by factors like temperature and solvent.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-chloromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAHIKRUKJZYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-chloromethanesulfonamide | |
CAS RN |
115719-94-3 | |
| Record name | N-tert-butyl-1-chloromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

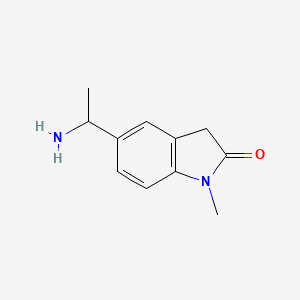

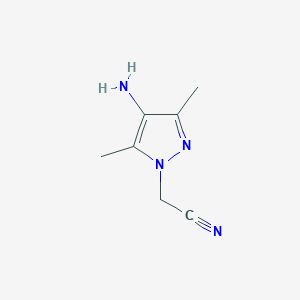
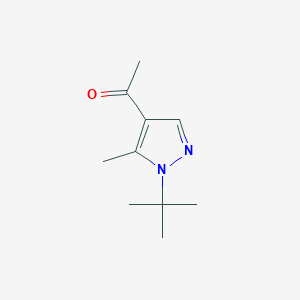
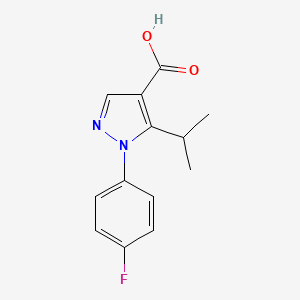
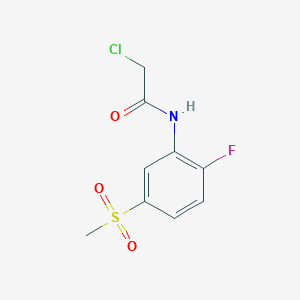
![Imidazo[1,2-a]pyrimidin-2-ylmethanol](/img/structure/B3375847.png)
